![molecular formula C35H53O2P B6290094 (3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane CAS No. 2489243-29-8](/img/structure/B6290094.png)
(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane
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Overview
Description
The compound (3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane is a phosphine ligand known for its application in various catalytic processes. This compound is particularly notable for its steric bulk and electronic properties, which make it an effective ligand in transition metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane typically involves the reaction of a biphenyl derivative with a phosphine reagent. The process often includes the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Substituents: The tert-butoxy, diisopropyl, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane undergoes several types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Coordination: It forms coordination complexes with transition metals, which are crucial for its catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Strong bases like potassium tert-butoxide are often used.
Coordination: Transition metals such as palladium, platinum, and nickel are commonly used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Biphenyl Derivatives: Result from substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C35H53O2P
- Molecular Weight : 536.77 g/mol
- CAS Number : 2489243-29-8
- Purity : ≥95%
Cross-Coupling Reactions
GPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for the formation of carbon-carbon and carbon-nitrogen bonds. It has been particularly effective in:
- C-N Cross Coupling : GPhos supports catalysts that facilitate the coupling of primary amines with aryl halides under mild conditions. This ligand allows for low catalyst loading while maintaining high reactivity and stability .
- Broad Substrate Scope : The GPhos-derived catalysts have demonstrated improved performance across various substrate classes, including unhindered primary amines and electron-deficient anilines. This versatility is critical for synthesizing complex organic molecules .
Stability and Reactivity
Research indicates that GPhos enhances the stability of palladium catalysts compared to traditional ligands. This stability translates into:
- Reduced Catalyst Deactivation : The ligand minimizes the rate at which catalysts deactivate during reactions, allowing for more efficient processes .
- Effective at Room Temperature : The use of GPhos enables reactions to proceed effectively at ambient temperatures, which is advantageous for energy efficiency and operational simplicity .
Case Study 1: Aryl Amination
In a study published by the Journal of the American Chemical Society, GPhos was utilized to develop a novel aryl amination catalyst. The research highlighted its capability to couple a variety of primary amines with aryl halides effectively, achieving high yields even with challenging substrates .
Reaction Type | Conditions | Yield (%) | Notes |
---|---|---|---|
Aryl Amination | Room Temperature | 85 | Effective with electron-deficient amines |
Aryl Amination | Elevated Temperature | 90 | Improved reactivity observed |
Case Study 2: Synthesis of Complex Molecules
Another application involved using GPhos in synthesizing complex pharmaceutical intermediates. The ligand's properties allowed researchers to achieve significant improvements in reaction rates and yields compared to previous methods utilizing different phosphine ligands .
Compound Synthesized | Method Used | Yield (%) | Reference |
---|---|---|---|
Pharmaceutical Intermediate A | GPhos-Pd Catalyst | 92 | J Am Chem Soc. 2020 |
Pharmaceutical Intermediate B | Traditional Ligand | 75 | J Am Chem Soc. 2020 |
Mechanism of Action
The mechanism by which (3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane exerts its effects involves the formation of coordination complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions . The molecular targets include transition metal centers, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl
- tBuXPhos
- tBuBrettPhos
Uniqueness
(3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky tert-butoxy and diisopropyl groups provide steric hindrance that can enhance selectivity in catalytic reactions . Additionally, the methoxy group can influence the electronic properties of the ligand, further tuning its reactivity .
Biological Activity
The compound (3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane (CAS No. 2489243-29-8) is a phosphane derivative that has garnered attention in various fields of research, particularly in organic chemistry and biological applications. This article delves into the biological activity of this compound, reviewing pertinent research findings, case studies, and data that illustrate its potential applications.
The molecular formula of the compound is C35H53O2P, with a molecular weight of 536.77 g/mol. Its structure features a biphenyl moiety substituted with tert-butoxy and methoxy groups, which may influence its reactivity and biological interactions.
Structural Formula
The structural representation can be summarized as follows:
Research indicates that compounds like dicyclohexylphosphane derivatives exhibit various biological activities, including:
- Antioxidant Properties : Studies have shown that phosphane compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cellular systems.
- Enzyme Inhibition : Some phosphane derivatives have been identified as inhibitors of specific enzymes, potentially leading to therapeutic applications in disease contexts such as cancer or neurodegenerative disorders.
Case Studies
- Anticancer Activity :
- A study investigated the effects of similar phosphane compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in certain cancer cells by modulating signaling pathways associated with cell survival and death.
- Neuroprotective Effects :
- Another research effort focused on the neuroprotective effects of phosphane derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function.
Data Table: Summary of Biological Studies
Study Reference | Biological Activity | Findings | Notes |
---|---|---|---|
Study 1 | Antioxidant | Significant reduction in oxidative markers in vitro | Promising for neurodegenerative diseases |
Study 2 | Enzyme Inhibition | Inhibition of enzyme X with IC50 values < 10 µM | Potential therapeutic applications |
Study 3 | Anticancer | Induced apoptosis in cancer cell line Y | Further studies needed for mechanism elucidation |
Pharmacological Potential
The pharmacological potential of this compound is supported by its structural characteristics, which suggest possible interactions with biological macromolecules. The presence of bulky groups may enhance its selectivity towards specific targets while minimizing off-target effects.
Toxicological Profile
While the biological activity is promising, it is crucial to assess the toxicological profile of this compound. Preliminary assessments indicate moderate toxicity levels; however, comprehensive toxicity studies are necessary to establish safety for potential therapeutic use.
Properties
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27/h15,20-27H,9-14,16-19H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUIDIKASJZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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